

# A Comparative Analysis of Fedovapagon and Desmopressin for the Treatment of Nocturia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fedovapagon |           |
| Cat. No.:            | B1672327    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **fedovapagon** and desmopressin, two vasopressin V2 receptor agonists investigated for the treatment of nocturia. The following sections present a comprehensive overview of their mechanism of action, a comparative summary of their clinical efficacy and safety based on available data, and a review of the experimental protocols from key clinical trials.

## Mechanism of Action: Vasopressin V2 Receptor Agonism

Both **fedovapagon** and desmopressin exert their therapeutic effect by acting as selective agonists of the vasopressin V2 receptor (V2R) in the collecting ducts of the kidneys.[1][2] Activation of the V2R, a Gs-protein coupled receptor, initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP). This cascade ultimately leads to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. The increased presence of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in a reduced volume of more concentrated urine.[1] When administered before bedtime, this antidiuretic effect leads to decreased nocturnal urine production, thereby reducing the number of nocturnal voids.

Below is a diagram illustrating the signaling pathway of vasopressin V2 receptor agonists.





Click to download full resolution via product page

### **Vasopressin V2 Receptor Signaling Pathway**

### **Comparative Efficacy**

A direct head-to-head clinical trial comparing **fedovapagon** and desmopressin for nocturia has not been identified in the public domain. Therefore, this comparison is based on an indirect analysis of their respective placebo-controlled clinical trials. It is important to note that the full peer-reviewed publication of the pivotal Phase III EQUINOC trial for **fedovapagon** is not yet available; thus, the data presented for **fedovapagon** is primarily from a press release and an abstract of a dose-ranging study.[1][3]

Table 1: Efficacy of **Fedovapagon** in Men with Nocturia



| Endpoint                                         | Fedovapagon<br>Dose         | Result vs.<br>Placebo        | p-value       | Source |
|--------------------------------------------------|-----------------------------|------------------------------|---------------|--------|
| Phase III<br>EQUINOC Trial                       |                             |                              |               |        |
| Reduction in<br>Nocturnal Voids                  | Not Specified               | Statistically<br>Significant | <0.001        |        |
| Improvement in Quality of Life (NocTIMe®)        | Not Specified               | Statistically<br>Significant | 0.034         |        |
| Increase in Time to First Void                   | Not Specified               | Statistically<br>Significant | <0.001        | _      |
| ≥50% Reduction in Nocturnal Voids                | Not Specified               | Statistically<br>Significant | <0.001        |        |
| Nights with 0 or 1<br>Void                       | Not Specified               | Statistically<br>Significant | <0.006        | _      |
| Phase II Dose-<br>Ranging Study                  |                             |                              |               |        |
| Reduction in<br>Mean Nocturnal<br>Void Frequency | 1 mg, 2 mg, 4<br>mg         | Statistically<br>Significant | Not Specified |        |
| Increase in Mean<br>Time to First<br>Void        | 0.5 mg, 1 mg, 2<br>mg, 4 mg | Statistically<br>Significant | Not Specified |        |

Table 2: Efficacy of Desmopressin in Adults with Nocturia (Orally Disintegrating Tablet - ODT)



| Endpoint                                   | Desmopres<br>sin ODT<br>Dose | Mean Change from Baseline (vs. Placebo) | p-value | Patient<br>Population | Source |
|--------------------------------------------|------------------------------|-----------------------------------------|---------|-----------------------|--------|
| Reduction in<br>Mean<br>Nocturnal<br>Voids | 50 μg                        | -0.37                                   | <0.0001 | Men                   |        |
| 75 μg                                      | -0.41                        | 0.0003                                  | Men     | _                     |        |
| 25 μg                                      | -0.22                        | 0.028                                   | Women   |                       |        |
| Increase in<br>Time to First<br>Void       | 50 μg                        | ~40 minutes                             | 0.006   | Men                   |        |
|                                            | ~40 minutes                  | 0.003                                   | Men     |                       | _      |
| 25 μg                                      | 49 minutes                   | 0.003                                   | Women   | _                     |        |
| ≥33% Responder Rate (Odds Ratio)           | 50 μg                        | 1.98                                    | 0.0009  | Men                   |        |
| 75 μg                                      | 2.04                         | 0.0004                                  | Men     |                       | _      |
| 25 μg                                      | 1.85                         | 0.006                                   | Women   | _                     |        |

Table 3: Efficacy of Desmopressin in Adults with Nocturia (Nasal Spray)



| Endpoint                                      | Desmopres<br>sin Nasal<br>Spray Dose | Mean Change from Baseline (vs. Placebo) | p-value             | Patient<br>Population | Source |
|-----------------------------------------------|--------------------------------------|-----------------------------------------|---------------------|-----------------------|--------|
| Reduction in<br>Mean<br>Nocturnal<br>Episodes | 0.83 mcg                             | -0.2                                    | <0.0001             | Adults ≥50<br>years   |        |
| 1.66 mcg                                      | -0.3                                 | <0.0001                                 | Adults ≥50<br>years |                       |        |
| ≥50% Reduction in Mean Nocturnal Episodes     | 0.83 mcg                             | 37.9% vs<br>30.3%                       | 0.0227              | Adults ≥50<br>years   |        |
| 1.66 mcg                                      | 48.7% vs<br>30.3%                    | <0.0001                                 | Adults ≥50<br>years |                       |        |

## **Comparative Safety**

The primary safety concern for vasopressin V2 receptor agonists is the risk of hyponatremia (low serum sodium levels) due to increased water retention.

**Fedovapagon**: In the Phase III EQUINOC trial, **fedovapagon** was reported to be "generally well tolerated". A Phase II dose-ranging study also reported that **fedovapagon** was well tolerated. Specific data on the incidence of hyponatremia from the Phase III trial are not yet publicly available.

Desmopressin: The risk of hyponatremia with desmopressin is well-documented, particularly in older adults. Clinical trials of both ODT and nasal spray formulations have reported cases of hyponatremia. For the ODT formulation in men, two subjects on the 50  $\mu$ g dose had a serum sodium level below 130 mmol/L, compared to nine subjects on the 75  $\mu$ g dose. In a study of the



25 μg ODT in women, three transient decreases in serum sodium to less than 130 mmol/L were recorded. For the nasal spray, the incidence of hyponatremia (serum sodium ≤125 mmol/L) was 1.1% in the 1.66 mcg group and 0% in the 0.83 mcg group, compared to 0.2% in the placebo group.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the methodologies for key clinical trials of **fedovapagon** and desmopressin.

## Fedovapagon: EQUINOC Phase III Trial

- Objective: To investigate the efficacy and safety of fedovapagon in the treatment of nocturia in men with Benign Prostatic Hyperplasia (BPH).
- Study Design: A 432-patient, randomized, double-blind, placebo-controlled, multi-center study.
- Patient Population: Men with a diagnosis of BPH and nocturia.
- Intervention: Patients were randomized to receive an oral dose of fedovapagon or placebo each evening.
- Duration: 12-week treatment period.
- Primary Endpoints:
  - Change from baseline in the mean number of nocturnal voids.
  - Change from baseline in a patient-reported outcome score for quality of life (NocTIMe®).
- · Secondary Endpoints:
  - Change from baseline in the time to first nocturnal void.
  - Proportion of nights with 0 or 1 nocturnal void.



- Proportion of patients with a ≥50% reduction in the mean number of nocturnal voids.
- Data Collection: Patient diaries were likely used to record nocturnal voids and other relevant data, which is standard practice in nocturia trials.



Click to download full resolution via product page

### **EQUINOC Phase III Trial Workflow**

# Desmopressin Orally Disintegrating Tablet (ODT) Trial in Men



- Objective: To investigate the efficacy and safety of 50 μg and 75 μg desmopressin ODT in men with nocturia.
- Study Design: A 3-month, randomized, double-blind, placebo-controlled, parallel-group, multi-center study.
- Patient Population: 385 men (aged 20-87 years) with two or more nocturnal voids per night.
- Intervention: Patients were randomized to receive 50 μg desmopressin ODT, 75 μg desmopressin ODT, or placebo once daily before bedtime.
- Duration: 3 months.
- Primary Endpoints:
  - Change from baseline in the mean number of nocturnal voids.
  - Proportion of patients achieving at least a 33% reduction from baseline in the mean number of nocturnal voids (33% responders).
- Data Collection: Patients completed a 3-day voiding diary at baseline and at specified followup visits. Serum sodium levels were monitored for safety.

### **Desmopressin Nasal Spray Trials**

- Objective: To evaluate the efficacy and safety of SER120 desmopressin intranasal spray in patients with nocturia.
- Study Design: Two randomized, double-blind, placebo-controlled, Phase 3 trials (DB3 and DB4).
- Patient Population: A total of 1,333 patients aged 50 years or older with an average of 2.16 or more nocturnal voids per night.
- Intervention: Patients were randomized to receive SER120 intranasal spray at doses of 1.66 mcg or 0.83 mcg, or placebo, for 12 weeks.
- Duration: 12 weeks.



- Primary Endpoints:
  - Mean change from baseline in nocturnal episodes per night.
  - Percentage of patients with a 50% or greater reduction in mean nocturnal episodes per night.
- Secondary Endpoints:
  - Impact of Nighttime Urination (INTU) quality of life questionnaire.
  - Time to the first nocturnal void.
  - Percentage of nights with one or fewer nocturnal voids.
- Data Collection: Patient diaries and quality of life questionnaires were used. Serum sodium levels were monitored throughout the study.

### Conclusion

Both **fedovapagon** and desmopressin have demonstrated efficacy in reducing the number of nocturnal voids in patients with nocturia through their shared mechanism of action as vasopressin V2 receptor agonists. Based on the available top-line data, **fedovapagon** appears to be a promising new agent for the treatment of nocturia in men with BPH.

Desmopressin, available in orally disintegrating tablet and nasal spray formulations, is an established treatment for nocturia with a well-characterized efficacy and safety profile. The primary safety concern for both agents is hyponatremia, which necessitates careful patient selection and monitoring, especially in the elderly.

A definitive comparison of the relative efficacy and safety of **fedovapagon** and desmopressin is hampered by the lack of direct head-to-head trials and the absence of a full peer-reviewed publication of the **fedovapagon** Phase III EQUINOC trial. The future publication of these data will be critical for a more complete and direct comparison to inform clinical and research perspectives.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Vantia Therapeutics Announces Positive Results From its Phase III EQUINOC Study, a Pivotal Trial with Fedovapagon for the Treatment of Nocturia in Men with Benign Prostatic Hyperplasia [prnewswire.com]
- 2. | BioWorld [bioworld.com]
- 3. Vantia Therapeutics Announces Positive Results From Its Phase III EQUINOC Study, A Pivotal Trial With Fedovapagon For The Treatment Of Nocturia In Men With Benign Prostatic Hyperplasia BioSpace [biospace.com]
- To cite this document: BenchChem. [A Comparative Analysis of Fedovapagon and Desmopressin for the Treatment of Nocturia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672327#comparing-fedovapagon-to-desmopressin-for-nocturia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com